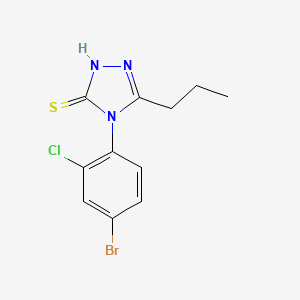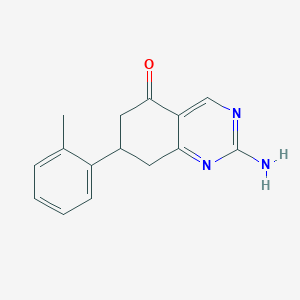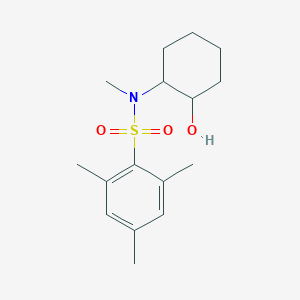![molecular formula C12H14ClN3S B4778326 1-{4-[(4-chlorophenyl)thio]butyl}-1H-1,2,4-triazole](/img/structure/B4778326.png)
1-{4-[(4-chlorophenyl)thio]butyl}-1H-1,2,4-triazole
Übersicht
Beschreibung
1-{4-[(4-chlorophenyl)thio]butyl}-1H-1,2,4-triazole, also known as CTBT, is a chemical compound that belongs to the class of triazole derivatives. It has been widely used in scientific research due to its unique properties, including its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for various diseases.
Wirkmechanismus
1-{4-[(4-chlorophenyl)thio]butyl}-1H-1,2,4-triazole exerts its effects by inhibiting the activity of certain enzymes, such as MMPs and HDACs. MMPs are involved in the breakdown of extracellular matrix proteins, which are essential for tumor growth and metastasis. HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes. This compound also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of MMP and HDAC activity, reduction of pro-inflammatory cytokine and chemokine production, and neuroprotective effects. This compound has also been shown to have antioxidant properties, which can reduce oxidative stress and protect against cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-{4-[(4-chlorophenyl)thio]butyl}-1H-1,2,4-triazole has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for various diseases. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-{4-[(4-chlorophenyl)thio]butyl}-1H-1,2,4-triazole, including its potential use as a therapeutic agent for various diseases, its mechanism of action, and its toxicity profile. Further research is also needed to optimize the synthesis method of this compound and to improve its solubility in water. Additionally, the development of this compound derivatives with improved pharmacological properties could lead to the discovery of new therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
1-{4-[(4-chlorophenyl)thio]butyl}-1H-1,2,4-triazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
1-[4-(4-chlorophenyl)sulfanylbutyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c13-11-3-5-12(6-4-11)17-8-2-1-7-16-10-14-9-15-16/h3-6,9-10H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXYEQMXUPRGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCCN2C=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[5-(4-morpholinyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4778257.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4778258.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(3-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4778263.png)
![N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea](/img/structure/B4778265.png)


![5-{3-chloro-4-[3-(2,4-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4778296.png)
![isopropyl 2-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4778312.png)
![methyl 2-{[{[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amino}(oxo)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4778325.png)
![(4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B4778334.png)
![N-ethyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4778335.png)